4-Methyl-4-phenylpentan-2-amine synthesis pathway
4-Methyl-4-phenylpentan-2-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Methyl-4-phenylpentan-2-amine
Abstract
This technical guide provides a comprehensive overview of a primary synthetic pathway for 4-methyl-4-phenylpentan-2-amine, a substituted aliphatic amine. The document is intended for an audience of researchers, scientists, and professionals in drug development and organic chemistry. We will delve into the strategic selection of precursors, a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. The core of this guide focuses on the reductive amination of 4-methyl-4-phenylpentan-2-one via the Leuckart-Wallach reaction, a robust and well-established method for amine synthesis.
Introduction and Strategic Overview
4-Methyl-4-phenylpentan-2-amine is a primary amine characterized by a pentane backbone with phenyl and methyl substituents at the C4 position and an amino group at the C2 position. Its molecular formula is C12H19N, and it has a molecular weight of approximately 177.29 g/mol .[1][2] While direct applications are not extensively documented in public literature, its structural motifs are of interest in medicinal chemistry. The synthesis of such amines is a fundamental exercise in organic chemistry, often serving as a building block for more complex molecules.
The most direct and industrially scalable approach to synthesizing this target molecule is through the reductive amination of its corresponding ketone precursor, 4-methyl-4-phenylpentan-2-one. This method is favored for its efficiency and the relative accessibility of the starting materials. This guide will focus on a classic and highly reliable variant of this transformation: the Leuckart-Wallach reaction.
Overall Synthesis Workflow
The selected pathway involves a one-pot reaction where the ketone is converted directly to the primary amine.
Caption: Figure 1: High-level synthesis workflow.
Precursor Analysis: 4-Methyl-4-phenylpentan-2-one
The choice of a synthesis strategy is critically dependent on the availability and properties of the starting materials. 4-Methyl-4-phenylpentan-2-one (also known as Veticone) is a suitable precursor that is commercially available and well-characterized.[3][4][5]
It is a colorless to pale yellow liquid used in the fragrance and flavor industry for its fresh, woody aroma.[4] Its synthesis is typically achieved via a Friedel-Crafts alkylation of benzene with mesityl oxide in the presence of a Lewis acid catalyst like aluminum chloride.[4]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | [4][5] |
| Molecular Weight | 176.25 g/mol | [5] |
| CAS Number | 7403-42-1 | [4][5] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 252 °C | [4] |
| Density | ~0.97 g/cm³ | [4] |
Core Synthesis: The Leuckart-Wallach Reaction
The Leuckart reaction is a powerful method for the reductive amination of aldehydes and ketones, first described by Rudolf Leuckart in 1885.[6][7] It utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high temperatures (120-180 °C) to proceed effectively.[6][8] This one-pot procedure is advantageous as it avoids the isolation of intermediate imines.[8]
Reaction Mechanism
Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting. The process can be broken down into two primary stages: iminium ion formation and hydride reduction.[6][9]
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Amine-Carbonyl Condensation: At elevated temperatures, ammonium formate exists in equilibrium with ammonia and formic acid.[7] The ammonia performs a nucleophilic attack on the carbonyl carbon of 4-methyl-4-phenylpentan-2-one. Subsequent dehydration leads to the formation of a protonated imine, known as an iminium ion.
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Reduction by Formate: The formate ion (from formic acid) then acts as a hydride donor. It delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to form an intermediate N-formyl derivative. Carbon dioxide is released as a byproduct.[6]
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Hydrolysis: The resulting N-formyl amine is a stable intermediate. The final step involves acid- or base-catalyzed hydrolysis to cleave the formyl group, yielding the desired primary amine, 4-methyl-4-phenylpentan-2-amine.
Caption: Figure 2: Leuckart reaction mechanism.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established Leuckart reaction methodologies.[7][9] Researchers should perform their own risk assessment and optimization.
Reagents and Equipment:
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4-Methyl-4-phenylpentan-2-one (1 equivalent)
-
Ammonium formate (≥3 equivalents)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and a heating mantle
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Separatory funnel
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Standard laboratory glassware
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Rotary evaporator
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Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-methyl-4-phenylpentan-2-one (1 eq.) and ammonium formate (3-5 eq.).
-
Causality: A significant excess of ammonium formate is used to drive the equilibrium towards product formation and ensure a sufficient supply of both ammonia and the formate reducing agent.[7]
-
-
Heating: Heat the mixture under reflux at 160-180 °C for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The high temperature is necessary to facilitate the dehydration step for imine formation and to overcome the activation energy for the hydride transfer from formate.[6]
-
-
Hydrolysis of Formyl Intermediate: After cooling the reaction mixture to room temperature, add a 4 M solution of hydrochloric acid. Heat the mixture to reflux for another 4-8 hours.
-
Causality: This step is essential to hydrolyze the stable N-formyl intermediate to the free amine. The acidic conditions protonate the amide oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.
-
-
Work-up and Isolation: a. Cool the acidic solution in an ice bath and basify by slowly adding a concentrated NaOH solution until the pH is >12. This deprotonates the ammonium salt to the free amine. b. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether). c. Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
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Purification: The resulting crude oil is the target amine. It can be purified by vacuum distillation to yield the final product, 4-methyl-4-phenylpentan-2-amine, as a clear liquid.
Alternative Synthetic Approaches
While the Leuckart reaction is robust, modern organic synthesis offers several alternatives for reductive amination that may proceed under milder conditions.
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Catalytic Reductive Amination: This involves treating the ketone and an ammonia source (like ammonium acetate) with a reducing gas such as hydrogen (H₂) over a metal catalyst (e.g., Palladium on carbon, Raney Nickel).[10]
-
Borohydride Reagents: Milder reducing agents can be employed. The reaction typically involves a two-step, one-pot process where the ketone and amine first form the imine (often catalyzed by an acid and aided by removal of water), followed by reduction with an agent like sodium borohydride (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN).[11][12] These reactions often proceed at room temperature and can offer better selectivity for certain substrates.
Conclusion
The synthesis of 4-methyl-4-phenylpentan-2-amine is efficiently achieved through the reductive amination of its ketone precursor. The Leuckart-Wallach reaction, detailed in this guide, represents a classic, scalable, and reliable pathway that utilizes inexpensive reagents. By understanding the underlying mechanism involving iminium ion formation and subsequent hydride reduction, researchers can effectively implement and optimize this transformation. While modern methods using catalytic hydrogenation or borohydride reagents offer milder alternatives, the Leuckart reaction remains a valuable tool in the synthetic chemist's arsenal for the preparation of primary amines.
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